molecular formula C20H24BrNO3 B3839302 4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime

4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime

Cat. No. B3839302
M. Wt: 406.3 g/mol
InChI Key: QORFIGWTIDVMAR-LSHDLFTRSA-N
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Description

The compound “4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime” is a complex organic molecule. It contains a benzaldehyde group (a benzene ring with an aldehyde functional group), a methoxy group (an oxygen atom bonded to a methyl group), and a bromo group (a bromine atom), among other functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzaldehyde group would likely form a planar structure due to the arrangement of the carbon atoms in the benzene ring. The methoxy and bromo groups would be attached to this ring .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The benzaldehyde group could undergo reactions typical of aldehydes, such as nucleophilic addition. The methoxy group could participate in ether cleavage reactions, and the bromo group could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzaldehyde group could contribute to the compound’s aromaticity, and the methoxy and bromo groups could influence its polarity and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications .

properties

IUPAC Name

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3/c1-12-14(3)20(21)15(4)13(2)17(12)11-25-18-8-7-16(10-22-24-6)9-19(18)23-5/h7-10H,11H2,1-6H3/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORFIGWTIDVMAR-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)C=NOC)OC)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1COC2=C(C=C(C=C2)/C=N/OC)OC)C)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-[4-[(4-bromo-2,3,5,6-tetramethylphenyl)methoxy]-3-methoxyphenyl]-N-methoxymethanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime
Reactant of Route 2
4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime
Reactant of Route 3
Reactant of Route 3
4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime
Reactant of Route 4
Reactant of Route 4
4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime
Reactant of Route 5
Reactant of Route 5
4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime
Reactant of Route 6
Reactant of Route 6
4-[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]-3-methoxybenzaldehyde O-methyloxime

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